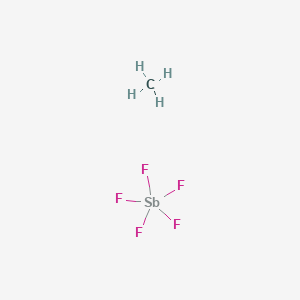

Methane; pentafluorostiborane

Description

Properties

IUPAC Name |

methane;pentafluoro-λ5-stibane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.5FH.Sb/h1H4;5*1H;/q;;;;;;+5/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKSEZAXQIVVQF-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.F[Sb](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F5Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672861 | |

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.795 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59839-60-0 | |

| Record name | Methane--pentafluoro-lambda~5~-stibane (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Theoretical Frameworks and Computational Methodologies for Fluorinated Stiboranes

Quantum Chemical Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has become a important tool in the computational study of fluorinated stiboranes, offering a balance between computational cost and accuracy for predicting their molecular geometries and electronic configurations. DFT methods are employed to optimize the geometries of these molecules by finding the minimum energy structures on the potential energy surface. For instance, the molecular structure of antimony pentafluoride (SbF5) is predicted to have a trigonal bipyramidal geometry, with specific bond lengths and angles that can be calculated with good accuracy using DFT. guidechem.com The calculated geometries from DFT are often in good agreement with experimental data where available. researchgate.net

Beyond structural prediction, DFT is instrumental in elucidating the electronic properties of fluorinated stiboranes. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides insights into the donor-acceptor interactions that govern the Lewis acidity of these compounds. For example, in adducts like Sb(C6F5)3P(O)Ph3, NBO analysis reveals a donor-acceptor interaction between the lone pair of the oxygen atom and a σ*(Sb-C6F5) anti-bonding orbital. wikipedia.org This analysis helps in understanding how the electronic configuration contributes to the reactivity of the molecule.

DFT calculations also allow for the computation of molecular orbital energies, such as the Lowest Unoccupied Molecular Orbital (LUMO) energy. The energy of the LUMO is a key indicator of a molecule's ability to accept electrons and thus its Lewis acidity. For example, the calculated LUMO energy of Sb(C6F5)3 is significantly lower than that of Sb(C6H5)3, which correlates with the experimentally observed higher Lewis acidity of the fluorinated compound. wikipedia.org Furthermore, DFT can be used to generate electrostatic potential maps, which visualize the charge distribution on the molecular surface and highlight regions of positive potential that are susceptible to nucleophilic attack. wikipedia.org

Table 1: Selected DFT-Calculated Molecular Properties of SbF5

| Property | Calculated Value | Reference |

|---|---|---|

| Molecular Geometry | Trigonal Bipyramidal | guidechem.com |

| Sb-F Bond Length | ~199 pm | guidechem.com |

| F-Sb-F Bond Angle (Equatorial) | ~120° | guidechem.com |

| F-Sb-F Bond Angle (Axial-Equatorial) | ~90° | guidechem.com |

| Total Bond Energy | 1425 kJ/mol | guidechem.com |

For higher accuracy in energetic and spectroscopic predictions of fluorinated stiboranes, researchers often turn to more computationally intensive ab initio and coupled-cluster (CC) methods. These wavefunction-based approaches provide a more rigorous treatment of electron correlation compared to standard DFT functionals, leading to more precise results. High-level ab initio and coupled-cluster singles and doubles with perturbative triples [CCSD(T)] calculations have been performed to determine the molecular properties of species like SbF5 and its anions. researchgate.net

These high-accuracy methods are particularly valuable for calculating energetic properties such as electron affinities and bond dissociation energies. For instance, CCSD(T) has been shown to produce bond lengths for SbXn (X = F, Cl) species that are in good agreement with experimental values. researchgate.net Such calculations are crucial for benchmarking the results obtained from more computationally efficient methods like DFT.

In the realm of spectroscopy, ab initio and coupled-cluster methods are employed to predict vibrational frequencies with high accuracy. researchgate.net These theoretical predictions are essential for interpreting experimental infrared and Raman spectra, aiding in the identification and characterization of these compounds. While computationally demanding, the accuracy of these methods makes them indispensable for obtaining reliable spectroscopic data, especially for reactive or unstable species where experimental measurements are challenging. ucl.ac.uk

Computational Analysis of Lewis Acidity in Fluorinated Organoantimony(V) Systems

The Lewis acidity of fluorinated organoantimony(V) systems is intrinsically linked to the concept of the σ-hole. A σ-hole is a region of positive electrostatic potential located on the extension of a covalent bond to an atom. rsc.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded atom. rsc.org In the case of fluorinated stiboranes, the highly electronegative fluorine atoms pull electron density away from the central antimony atom, creating a region of positive electrostatic potential, or a σ-hole, on the antimony atom opposite to the Sb-F or Sb-C bonds.

Computational methods are essential for visualizing and quantifying these σ-holes. Molecular electrostatic potential (MEP) maps, calculated using quantum chemical methods, clearly show these positive regions on the molecular surface. wikipedia.orgnih.gov The magnitude of the positive potential at the σ-hole (Vs,max) is a direct measure of its strength and correlates with the Lewis acidity of the molecule. For SbF5, the calculated Vs,max is a significant 79.1 kcal/mol. nih.gov

This σ-hole can then engage in a stabilizing, noncovalent interaction with a Lewis base, such as a lone pair of electrons on a nitrogen or oxygen atom. wikipedia.org This interaction, often referred to as a pnictogen bond, is a type of σ-hole interaction. nih.gov The strength of this interaction is largely governed by electrostatics, with a stronger positive σ-hole leading to a stronger interaction with a Lewis base. rsc.orgnih.gov

A key quantitative measure of the Lewis acidity of fluorinated stiboranes is their anion affinity, particularly their fluoride (B91410) ion affinity (FIA). FIA is the negative of the enthalpy change for the gas-phase reaction of a Lewis acid with a fluoride ion. Computational chemistry provides a powerful means to calculate these values. For SbF5, the calculated fluoride ion affinity is approximately -120.3 kcal mol⁻¹, highlighting its exceptional Lewis acidity, which places it in the category of a Lewis superacid. acs.org

Computational studies have systematically investigated the FIA of a series of pnictogen pentafluorides (PnF5). These studies reveal that the Lewis acidity generally increases down the group from phosphorus to antimony. acs.org For example, the magnitude of the fluoride binding energy increases by 28.7 kcal mol⁻¹ from PF5 to SbF5. acs.org

Energy decomposition analysis (EDA) is a computational technique used to dissect the interaction energy between the Lewis acid and the fluoride ion into different components, such as electrostatic, orbital, and Pauli repulsion contributions. acs.org This analysis has shown that for the PnF5 series, while the stabilizing electrostatic and orbital interaction terms decrease from P to Sb, a more significant decrease in the destabilizing Pauli repulsion is the primary driver for the observed increase in Lewis acidity down the group. acs.org

Table 2: Calculated Fluoride Ion Affinities (FIA) and Related Energetic Components for Pnictogen Pentafluorides (kcal mol⁻¹)

| Lewis Acid | ΔE (FIA) | ΔEstrain | ΔEint | ΔEel | ΔEoi | ΔEPauli |

|---|---|---|---|---|---|---|

| PF5 | -91.6 | 51.8 | -143.4 | -220.1 | -154.1 | 230.9 |

| AsF5 | -104.5 | 33.0 | -137.5 | -215.1 | -129.8 | 207.5 |

| SbF5 | -120.3 | 23.7 | -144.1 | -209.3 | -101.4 | 166.7 |

Data sourced from computational studies. acs.org

The Lewis acidity of organoantimony compounds is significantly influenced by both the oxidation state of the antimony atom and the degree of fluorination. Computational and experimental studies have consistently shown that increasing the oxidation state of antimony from +3 to +5 dramatically enhances its Lewis acidity. acs.orgrsc.org This is corroborated by a substantial increase of approximately 40 kcal mol⁻¹ in the magnitude of the fluoride binding energy (ΔE) when going from PnF3 to PnF5 for all pnictogens. acs.org The higher positive charge on the Sb(V) center leads to a stronger electrostatic attraction for Lewis bases.

The introduction of electron-withdrawing substituents, particularly fluorine atoms, further amplifies the Lewis acidity. ntu.ac.ukresearchgate.net Replacing hydrogen atoms with fluorine atoms in the organic ligands attached to the antimony center leads to a more electron-deficient and, therefore, more Lewis acidic metal center. wikipedia.org This is due to the strong inductive effect of the fluorine atoms. Computational studies on fluorinated triarylboranes have shown an additive effect of fluorine substitution on Lewis acidity, with the position of the fluorine atom on the aryl ring playing a crucial role. nih.gov A similar trend is observed in organoantimony compounds, where fluorination of the aryl rings leads to a more positive σ-hole on the antimony atom and a lower LUMO energy, both of which contribute to enhanced Lewis acidity. wikipedia.orgntu.ac.uk For instance, the FIA of Sb(C6F5)3 is 89 kcal/mol, which is significantly higher than the 59 kcal/mol for Sb(C6H5)3. wikipedia.org

Mechanistic Studies of Ligand Exchange and Coupling Reactions

Ligand Coupling Reactions (LCR), often referred to as reductive eliminations, are fundamental reactions for hypervalent p-block element compounds. In the case of pentacoordinate antimony species, these reactions involve the formation of a new bond between two ligands and the concomitant reduction of the antimony center from Sb(V) to Sb(III). Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the potential mechanistic pathways of this process, although a consensus has not always been clear.

Early theoretical investigations, drawing parallels with phosphoranes, suggested that LCR proceeds through either apical-apical or equatorial-equatorial coupling, while apical-equatorial coupling was considered symmetry-forbidden. Experimental and computational work on pentaarylantimony compounds seemed to support an apical-apical coupling mechanism. This model posits that the two ligands residing in the axial (apical) positions of a trigonal bipyramidal (TBP) geometry are eliminated together. The rationale is that apical bonds are typically longer and weaker than equatorial bonds, making them more susceptible to cleavage. This pathway is also supported by the concept of a "memory effect," where the geometry of the transition state reflects the initial positions of the coupling ligands.

However, more recent and refined computational analyses on pentacoordinate antimony compounds, such as Ar(n)Tol(5-n)Sb, have challenged this view. Long-range-corrected DFT calculations suggest that the most favorable pathway is, in fact, apical-equatorial coupling . acs.org These studies indicate that the previously observed product ratios, which were interpreted as evidence for apical-apical coupling, can be explained by the stability of the transition state structure for an apical-equatorial pathway. acs.org The stabilization of this transition state is attributed to significant n-π* interactions. acs.org Further investigation into the potential energy surface for the model compound SbH5 revealed that while the intrinsic reaction coordinate (IRC) from the transition state initially points towards equatorial-equatorial coupling, a valley-ridge transition occurs, redirecting the reaction path towards a reactant structure consistent with apical-equatorial coupling. acs.org

For fluorinated stiboranes, the high electronegativity of fluorine atoms dictates their positional preference in the TBP structure, strongly favoring the more stable apical sites to minimize repulsion. This has significant implications for LCR pathways. An apical-apical coupling would necessitate the coupling of two fluorine ligands or a fluorine and an organic ligand, depending on the substitution pattern. Conversely, the computationally favored apical-equatorial pathway would involve one highly electronegative apical fluorine ligand and one of the equatorial organic ligands.

Ligand Exchange (LE) is another critical reaction pathway for hypervalent antimony compounds and is often observed to occur at temperatures lower than those required for ligand coupling. researchgate.netresearchgate.net Theoretical studies on pentacoordinate antimony and tellurium compounds have been performed using dispersion-corrected DFT to analyze these exchange reactions. acs.orgacs.org The results show that the mechanism is highly dependent on the nature of the ligands involved. For compounds with phenyl ligands, the LE pathway is predicted to be stepwise, whereas for methyl-substituted compounds, a concerted mechanism is favored. acs.orgacs.org Dispersion forces were found to play a crucial role in the formation of reactant and product complexes during the exchange process. acs.orgacs.org

Computational studies on organoantimony(III) cations have provided direct evidence for fluoride-chloride exchange mechanisms. researchgate.net These calculations suggest that the exchange process in chlorinated solvents can occur via a carbocation intermediate, highlighting a dissociative pathway. researchgate.net

Stereochemical control is a key aspect of LE reactions. A concerted exchange mechanism, analogous to an SN2-type reaction, would proceed with an inversion of configuration. However, hypervalent compounds can also undergo intramolecular isomerization via processes like Berry pseudorotation, where apical and equatorial ligands rapidly swap positions. This pseudorotation can complicate the stereochemical outcome, potentially leading to retention of configuration if the intermediate structure isomerizes before the departing ligand is eliminated. A concerted ligand coupling reaction that occurs between axial and equatorial ligands is predicted to proceed with complete retention of the ligands' configurations in the final coupled product.

Substituent Effects and Electronic Perturbations on Reactivity

The reactivity, structure, and stability of fluorinated stiboranes are profoundly influenced by the electronic and steric properties of their ligands. Computational chemistry provides a powerful lens through which to dissect these influences, particularly the strong inductive effects of fluorine and the steric demands of various organic groups.

Inductive Effects: Fluorine is the most electronegative element, and its incorporation either directly as a fluoride ligand or as a substituent on an organic ligand exerts a powerful electron-withdrawing inductive effect. Computational studies on triarylchlorostibonium salts have quantified this effect, demonstrating that the Lewis acidity at the antimony center is directly proportional to the number of fluorine atoms on the aryl rings. researchgate.net This enhanced Lewis acidity is computationally explained by the presence of a deeper and more positive region of electrostatic potential, known as a σ-hole, on the antimony atom opposite to the electron-withdrawing groups. DFT calculations on fluorinated stiboranes like Sb(C6F5)3(O2C6Cl4) confirm their high Lewis acidity, which approaches that of the well-known boron-based Lewis acid B(C6F5)3. researchgate.net This increased electrophilicity at the antimony center can significantly impact the rates and mechanisms of both ligand exchange and coupling reactions.

Steric Effects: The size and arrangement of organic ligands introduce steric effects that can control reactivity and even dictate reaction pathways. A combined experimental and computational study on triarylcatecholatostiboranes provides a clear example. The study compared two stiboranes: one with ortho-tolyl ligands and one with para-tolyl ligands. Fluoride anion binding studies revealed that the para-substituted version is a stronger Lewis acid. This difference is attributed to the steric crowding around the antimony center in the ortho-tolyl derivative, which hinders the approach of the fluoride anion. Furthermore, computational analysis showed that this steric pressure dictates the final geometry of the fluoride adduct. The less hindered para-tolyl derivative binds the fluoride trans to an Sb-C bond, which is typical. In contrast, the sterically crowded ortho-tolyl derivative is forced to adopt a different geometry, binding the fluoride trans to an Sb-O bond. This demonstrates that steric hindrance can override the typical electronic preferences for ligand positioning.

The interplay of these effects is summarized in the following table, based on findings from computational and experimental studies.

| Effect | Ligand Type / Position | Computational Observation | Impact on Reactivity / Properties |

| Inductive | Fluoride ligands on Sb; Fluorine atoms on aryl rings | Increased positive electrostatic potential (deeper σ-hole) on Sb. | Enhances Lewis acidity of the stiborane (B1235608) center. |

| Inductive | Electron-withdrawing groups (e.g., C6F5) | Increased covalency of other bonds to Sb (e.g., P-Sb). | Stabilizes the stiborane; modulates donor-acceptor interactions. |

| Steric | Bulky organic ligands (e.g., ortho-tolyl vs. para-tolyl) | Hindrance around the Sb center prevents optimal approach of incoming nucleophiles. | Reduces effective Lewis acidity in solution; can alter the preferred geometry of anion binding. |

Synthetic Strategies for Organoantimony V Fluorides

Methods for the Formation of Antimony-Carbon and Antimony-Fluorine Bonds

The creation of organoantimony(V) fluorides requires precise control over the reactivity of antimony precursors. Key strategies include the use of ionic intermediates, the exchange of halide ions, and controlled oxidation reactions.

A versatile method for synthesizing organoantimony fluorides involves the use of ionic organoantimony(III) or organoantimony(V) cationic precursors. This strategy leverages the reactivity of these cations with fluoride (B91410) sources. For instance, diorganoantimony(III) cations, stabilized by intra- or intermolecular coordination, can react with fluoride anions to yield hypervalent diorganoantimony(III) fluorides. rsc.orgrsc.org This approach has been successfully used to prepare compounds such as R₂SbF and (R)PhSbF, where R represents ligands with pendant arms that stabilize the cationic intermediate. rsc.orgrsc.orgresearchgate.net

The synthesis typically begins with the corresponding organoantimony(III) chloride or bromide, which is reacted with a halide abstractor like thallium hexafluorophosphate (B91526) (Tl[PF₆]) or silver hexafluoroantimonate (Ag[SbF₆]) to generate the diorganoantimony(III) cation. rsc.orgrsc.org The subsequent reaction of this isolated ionic species with a fluoride source, such as tetrabutylammonium (B224687) fluoride ([Bu₄N]F·3H₂O), leads to the formation of the desired organoantimony(III) fluoride. researchgate.net

Similarly, organoantimony(V) cations, such as triarylchlorostibonium salts ([Ar₃SbCl]⁺), can serve as precursors. acs.org These tetrahedral stibonium cations are effective Lewis acids and can undergo reactions to form various organoantimony(V) derivatives. acs.orgwikipedia.org The generation of these cations often involves reacting a neutral organoantimony(V) dihalide, like Ph₃SbCl₂, with a Lewis acid that can abstract a halide. acs.org

Table 1: Examples of Organoantimony Fluorides Synthesized via Cationic Precursors This table is interactive. Column headers can be clicked to sort the data.

| Cationic Precursor | Fluoride Source | Product | Reference |

|---|---|---|---|

| [R₂Sb]⁺[PF₆]⁻ | [Bu₄N]F·3H₂O | R₂SbF | rsc.orgresearchgate.net |

| [(R)PhSb]⁺[PF₆]⁻ | [Bu₄N]F·3H₂O | (R)PhSbF | rsc.org |

| [R''₂Sb]⁺[SbF₆]⁻ | [Bu₄N]F·3H₂O | R''₂SbF | researchgate.net |

Metathetical exchange, or salt metathesis, is a common route for introducing fluorine into organoantimony compounds. This method involves the reaction of an organoantimony halide (typically a chloride or bromide) with a fluoride salt. nih.govresearchgate.netorganic-chemistry.org However, the synthesis of organoantimony(III) fluorides like diphenylantimony(III) fluoride (Ph₂SbF) via simple halide exchange can be challenging. For example, reacting diphenylantimony(III) chloride (Ph₂SbCl) with silver(I) fluoride (AgF) can lead to a simultaneous oxidative fluorination and redistribution of the phenyl groups, yielding the antimony(V) species triphenylantimony(V) difluoride (Ph₃SbF₂). rsc.orgrsc.org

For organoantimony(V) compounds, halide exchange is more direct. Dichlorotri(phenyl)-λ⁵-stibane (Ph₃SbCl₂) can be converted to the corresponding difluoride (Ph₃SbF₂) using reagents like potassium fluoride (KF) or hydrogen fluoride (HF). thieme-connect.de This direct substitution provides a reliable pathway to triaryl- and other organoantimony(V) difluorides. The choice of fluoride source and reaction conditions is crucial to control the outcome and avoid unwanted side reactions. chemrxiv.orgnih.gov

Oxidative fluorination is a powerful technique to synthesize organoantimony(V) fluorides directly from antimony(III) precursors. This process involves the simultaneous oxidation of the antimony center from the +3 to the +5 state and the addition of fluorine atoms. The Lewis acidity of organoantimony(III) reagents can be significantly enhanced by oxidation to the +V state. researchgate.netnih.gov

Several methods achieve this transformation. Triphenylstibane (Ph₃Sb) can be oxidatively fluorinated using elemental fluorine to produce Ph₃SbF₂. thieme-connect.de Another approach is the reaction of organoantimony(III) compounds with reagents that serve as both an oxidant and a fluoride source. For instance, the oxidation of tris(pentafluorophenyl)antimony(III) (Sb(C₆F₅)₃) with o-chloranil in the presence of a fluoride source can yield a fluorinated stiborane (B1235608). rsc.org The development of oxidative fluorination reactions using nucleophilic fluoride sources in combination with an external oxidant has provided new pathways for forming carbon-fluorine and, by extension, metal-fluorine bonds. cas.cn Antimony pentafluoride (SbF₅) itself is a potent fluorinating and oxidizing agent and is often used in the synthesis of other fluorinated compounds. wikipedia.orgnih.gov

Rational Design and Synthesis of Tunable Organoantimony Lewis Acids

The Lewis acidity of organoantimony(V) compounds can be systematically tuned, which is crucial for their application in catalysis and anion sensing. nih.gov The rational design of these Lewis acids focuses on modifying the electronic and steric properties of the organic substituents attached to the antimony center. mit.edu

A key strategy for enhancing Lewis acidity is the introduction of electron-withdrawing groups on the aryl rings. nih.gov For example, replacing phenyl groups (C₆H₅) with pentafluorophenyl groups (C₆F₅) dramatically increases the electrophilicity of the antimony center. wikipedia.orgnih.gov This is because the electron-withdrawing nature of the fluorine atoms lowers the energy of the σ* orbitals on antimony, making it a better electron acceptor. wikipedia.orgnih.gov The Lewis acidity can be further modulated by the number and position of fluorine atoms on the aryl rings. ntu.ac.uk

Table 2: Factors Influencing the Lewis Acidity of Organoantimony Compounds This table is interactive. Column headers can be clicked to sort the data.

| Factor | Effect on Lewis Acidity | Example | Reference |

|---|---|---|---|

| Oxidation State | Increasing from Sb(III) to Sb(V) enhances acidity. | Sb(C₆F₅)₃ vs. Sb(C₆F₅)₃(O₂C₆Cl₄) | nih.gov |

| Aryl Substituents | Electron-withdrawing groups (e.g., -F, -CF₃) increase acidity. | SbPh₃ vs. Sb(C₆F₅)₃ | wikipedia.orgnih.gov |

| Geometric Constraints | Rigid cyclic structures increase acidity. | Acyclic Ph₃SbCl₂ vs. cyclic dibenzostibole analogue | nih.gov |

| Cationic Charge | Cationic species are stronger Lewis acids than neutral ones. | [Ar₃SbCl]⁺ vs. Ar₃SbCl₂ | acs.org |

Advanced Synthetic Approaches to Multifunctional Organoantimony(V) Architectures (e.g., Porphyrin Conjugates)

Advanced synthetic methods allow for the incorporation of organoantimony(V) units into complex, multifunctional molecular architectures, such as porphyrin conjugates. ias.ac.in Antimony(V) porphyrins are particularly interesting due to their high redox potentials and the ability of the hypervalent antimony center to form stable axial covalent bonds, which can be used to link the porphyrin to other functional moieties. nih.govrsc.org

The synthesis of these conjugates typically involves the insertion of an antimony(V) ion into a pre-formed porphyrin ring. rsc.org This creates a highly electron-deficient porphyrin core due to the high oxidation state of the Sb(V) center. This electron-poor nature can be used to create intramolecular "push-pull" systems by attaching electron-donating groups to the porphyrin periphery. rsc.org

A notable example is the covalent linking of high-potential antimony(V) porphyrins to fullerene (C₆₀), a well-known electron acceptor. nih.gov These donor-acceptor conjugates are designed to mimic processes in natural photosynthesis and have potential applications in molecular electronics. nih.gov The synthesis of such porphyrin conjugates requires multi-step procedures, often involving the initial preparation of a functionalized porphyrin that can be coupled to the other molecular component. nih.govrsc.org The resulting multifunctional systems exhibit unique photophysical properties, where processes like energy transfer and electron transfer can be finely controlled by the nature of the porphyrin and the linker. nih.gov

Advanced Spectroscopic and Diffraction Characterization for Mechanistic and Structural Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes

NMR spectroscopy is a cornerstone technique for probing the structure and dynamics of the Methane (B114726); pentafluorostiborane interaction. By examining ¹⁹F, ¹H, and ¹³C nuclei, researchers can gain insights into the electronic environment of the fluorine atoms upon coordination and characterize the changes in the methane molecule as its C-H bonds are polarized.

¹⁹F NMR is exceptionally sensitive to changes in the coordination sphere of antimony pentafluoride (SbF₅). In its neat liquid form or in inert solvents, SbF₅ exists as fluorine-bridged polymers, leading to complex and often broad ¹⁹F NMR spectra. Upon interaction with a Lewis base—even one as weak as methane—the structure of the SbF₅ oligomers is altered, leading to the formation of adducts and polyanionic species such as the hexafluoroantimonate (SbF₆⁻) and, more commonly, the heptafluorodiantimonate (Sb₂F₁₁⁻) anions.

The Sb₂F₁₁⁻ anion, formed by the reaction of SbF₅ with a fluoride (B91410) source (or through autoionization), provides a well-characterized model for understanding the fluorine environments in SbF₅ adducts. Its ¹⁹F NMR spectrum is highly informative, typically showing three distinct signals corresponding to different types of fluorine atoms, as detailed in the table below. cdnsciencepub.com

The formation of a Methane; pentafluorostiborane adduct would involve methane acting as a weak donor, coordinating to an antimony center. This interaction would be expected to produce ¹⁹F NMR shifts indicative of a donor-acceptor complex. Studies on adducts of SbF₅ with other weak bases, such as sulfuryl chloride fluoride (SO₂ClF), show distinct signals for the axial fluorine (trans to the donor), the four equatorial fluorines (cis to the donor), and any fluorine atoms involved in bridging to other SbF₅ units. acs.orgresearchgate.net For the CH₄·SbF₅ adduct, one would anticipate a unique set of chemical shifts reflecting the specific electronic perturbation induced by the coordinated methane molecule.

| Species | Fluorine Environment | Typical ¹⁹F Chemical Shift (δ, ppm) vs. CFCl₃ | Coupling Pattern |

|---|---|---|---|

| Sb₂F₁₁⁻ | F bridging Sb atoms (Fₐ) | ~89 | Multiplet |

| 8 F atoms cis to bridge (Fₑ) | ~109 | Doublet of doublets | |

| 2 F atoms trans to bridge (Fₐ') | ~131 | Quintet | |

| SbF₅·SO₂ClF | F axial, trans to donor | ~99 | Quintet |

| SbF₅·SO₂ClF | F equatorial, cis to donor | ~114 | Doublet of doublets |

¹H and ¹³C NMR are critical for directly observing the effect of the superacid interaction on the methane molecule itself. Free methane exhibits characteristic sharp singlets in both ¹H and ¹³C NMR spectra due to its high tetrahedral symmetry.

¹H NMR: A singlet typically observed around δ 0.22 ppm.

¹³C NMR: A singlet observed around δ -2.1 ppm.

Upon coordination to a highly electrophilic center like the antimony in SbF₅, the C-H bonds of methane become significantly polarized. This polarization induces a substantial downfield shift in both the ¹H and ¹³C NMR signals, indicative of increased positive charge on the methane moiety. While direct NMR data for the CH₄·SbF₅ adduct is not available due to its transient nature, data from other stable methane-metal complexes illustrate the magnitude of this effect. For instance, the methane ligand in an osmium(II) complex, [(C₅Me₅)Os(dfmpm)¹³CH₄]⁺, displays remarkably shifted resonances. researchgate.net

| Nucleus | Species | Chemical Shift (δ, ppm) | Key Observation |

|---|---|---|---|

| ¹H | Free Methane (CH₄) | ~0.22 | Reference for uncoordinated state. |

| ¹³C | Free Methane (CH₄) | ~ -2.1 | Reference for uncoordinated state. |

| ¹H | Coordinated Methane in [(C₅Me₅)Os(dfmpm)CH₄]⁺ | -1.94 | Significant shift upon coordination. |

| ¹³C | Coordinated Methane in [(C₅Me₅)Os(dfmpm)¹³CH₄]⁺ | -45.11 | Extreme upfield shift indicating σ-complex formation. researchgate.net |

In the context of the this compound complex, the interaction is less of a formal covalent bond and more of a strong donor-acceptor interaction. Therefore, while the shifts would be significant, they might not reach the extreme values seen in the osmium complex. Nevertheless, monitoring these spectral regions allows for the direct observation of methane activation by the superacid system.

Vibrational Spectroscopy (Infrared and Raman) in Bonding Analysis

Vibrational spectroscopy provides direct information on the bonding within the this compound complex. Methane, a tetrahedral molecule, has four fundamental vibrational modes, some of which are infrared (IR) active and some Raman active. wolfram.com The interaction with SbF₅ is expected to perturb these modes significantly. Specifically, the polarization of the C-H bonds should lead to a decrease in their vibrational frequencies (a red shift) and an increase in their IR intensity.

Simultaneously, the vibrational modes of SbF₅ would also be altered upon adduct formation. The spectra of SbF₅ and its adducts are characterized by bands corresponding to Sb-F terminal stretching and Sb-F-Sb bridging modes. Coordination with methane would shift the Sb-F stretching frequencies, providing evidence of the donor-acceptor interaction.

| Molecule | Mode | Frequency (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Methane (CH₄) | ν₁ (Symmetric Stretch) | 2917 | Raman Active |

| ν₂ (Symmetric Bend) | 1534 | Raman Active | |

| ν₃ (Asymmetric Stretch) | 3019 | IR & Raman Active | |

| ν₄ (Asymmetric Bend) | 1306 | IR & Raman Active | |

| Antimony Pentafluoride (SbF₅) Adducts | Sb-F (terminal) Stretch | ~650-750 | IR & Raman Active |

| Sb-F-Sb (bridge) Stretch | ~400-600 | IR & Raman Active |

Analysis of the vibrational spectra of methane in a superacid medium would thus focus on identifying shifted and broadened C-H stretching bands and new bands corresponding to the coordinated SbF₅ moiety.

X-ray Diffraction (XRD) for Precise Molecular and Supramolecular Structures

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional structure of crystalline materials. However, due to the extreme reactivity and instability of the this compound complex, no single-crystal XRD structure has been reported.

Structural insights must therefore be drawn from the known structures of SbF₅ and its adducts with other species. In the solid state, SbF₅ itself consists of cis-fluorine-bridged tetramers forming polymeric chains. When SbF₅ forms adducts, this bridging motif is often retained. For example, crystal structures of adducts like BiF₅(SbF₅)ₙ and MoF₄O·SbF₅ reveal complex polymeric chains or rings where metal centers are linked by fluorine bridges. rsc.orgrsc.org This tendency to form fluorine-bridged oligomers is a key feature of SbF₅ chemistry. A hypothetical solid-state structure of CH₄·SbF₅ would likely involve methane molecules coordinated to these polymeric [SbF₅]ₙ chains.

X-ray Photoelectron Spectroscopy (XPS) for Antimony Oxidation State and Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical oxidation states of a material. For the this compound complex, XPS would be primarily used to confirm the oxidation state of the antimony atom.

The binding energy of core electrons is sensitive to the chemical environment. For antimony, the Sb 3d core level is typically analyzed. A known complication is the overlap of the Sb 3d₅/₂ peak with the O 1s signal, which can be problematic if oxygen is present. Therefore, the non-overlapping Sb 3d₃/₂ peak is often used for unambiguous identification. In SbF₅, antimony is in the +5 oxidation state. The interaction with methane is a Lewis acid-base interaction and is not expected to change this formal oxidation state. The Sb 3d binding energy for the adduct would therefore be expected to be in the range typical for Sb(V) compounds.

| Element/Orbital | Compound Type | Typical Binding Energy (eV) |

|---|---|---|

| Sb 3d₅/₂ | Sb₂O₅ (Sb(V) reference) | ~530.9 |

| Sb 3d₅/₂ | KSbO₃ (Sb(V) reference) | ~530.7 xpsfitting.com |

| Sb 3d₃/₂ | General Sb compounds | ~539-541 |

Note: The Sb 3d spin-orbit splitting is approximately 9.3-9.4 eV. xpsfitting.comthermofisher.com

By measuring the Sb 3d binding energy, XPS could verify that no redox chemistry has occurred and that the antimony center remains in the highly electrophilic Sb(V) state necessary for methane activation.

Reactivity and Catalytic Applications of Fluorinated Antimony V Derivatives

Lewis Acidic Behavior in Anion Recognition and Sensing

The reactivity of the methane (B114726); pentafluorostiborane system is fundamentally dictated by the profound Lewis acidic character of the SbF₅ molecule. As a neutral, closed-shell species, its ability to accept electron density makes it a cornerstone of anion binding and recognition chemistry, particularly for the fluoride (B91410) anion.

Pentafluorostiborane exhibits an exceptionally high affinity for the fluoride anion (F⁻), a property that underpins its use in generating superacids. wikipedia.orgacs.org The interaction is a classic Lewis acid-base adduct formation, where SbF₅ acts as the electron pair acceptor and F⁻ as the donor, resulting in the formation of the highly stable hexafluoroantimonate anion, [SbF₆]⁻. wikipedia.org

The mechanism of this binding is driven by the significant electrophilicity of the antimony(V) center, which is further enhanced by the five electron-withdrawing fluorine substituents. Upon approach of a fluoride ion, SbF₅ can readily accept the electron pair into a low-lying empty σ* orbital, forming a coordinate covalent bond. In the gas phase, SbF₅ adopts a trigonal bipyramidal geometry. The binding of a fluoride ion leads to the formation of the octahedral [SbF₆]⁻ anion. acs.org The driving force for this reaction is substantial, as reflected in its highly exothermic calculated fluoride ion affinity (FIA). acs.org

The strength of this interaction is such that SbF₅ can abstract fluoride ions from other, less acidic fluorides, a property exploited in the synthesis of various fluoro-cations. wikipedia.org In solutions containing an excess of SbF₅, the hexafluoroantimonate anion can react further to form even larger, more weakly coordinating anions like the dimeric, fluoride-bridged [Sb₂F₁₁]⁻. wikipedia.orgnih.gov

| Species | Calculated Fluoride Ion Affinity (ΔE in kcal mol⁻¹) | Reference |

| PF₅ | -91.6 | acs.org |

| AsF₅ | -104.5 | acs.org |

| SbF₅ | -120.3 | acs.org |

| BiF₅ | -116.9 | acs.org |

This interactive table presents the calculated gas-phase fluoride ion affinities for Group 15 pentafluorides, illustrating the exceptional Lewis acidity of SbF₅.

The interaction between pentafluorostiborane and anions is highly selective for fluoride in competitive media. This selectivity is a direct consequence of the immense strength of the resulting antimony-fluorine bond. The high charge density of the fluoride anion and the exceptional Lewis acidity of SbF₅ combine to form an extremely stable adduct, [SbF₆]⁻. wikipedia.org

In the presence of other halides, such as chloride (Cl⁻), bromide (Br⁻), or iodide (I⁻), SbF₅ will preferentially bind with any available fluoride. This is due to the principles of Hard and Soft Acids and Bases (HSAB) theory, where the hard Lewis acid Sb(V) center has a much stronger interaction with the hard Lewis base F⁻ compared to the softer, larger, and more polarizable halides.

This high degree of selectivity is crucial for the generation of superacids like fluoroantimonic acid (HF/SbF₅). In this medium, SbF₅ abstracts F⁻ from hydrogen fluoride (HF), forming [SbF₆]⁻ and leaving a highly reactive, poorly solvated proton, which is often represented as the fluoronium ion [H₂F]⁺. wikipedia.org The stability of the [SbF₆]⁻ anion as a very weakly coordinating anion is key to the system's unprecedented acidity, as it does not strongly interact with the proton, allowing it to engage in reactions such as the protonation of methane. acs.org

Catalytic Applications in Organic Transformations

The potent Lewis acidity of pentafluorostiborane makes it a powerful catalyst for a variety of organic reactions, particularly those that proceed through cationic intermediates.

Pentafluorostiborane and superacid systems derived from it are highly effective catalysts for Friedel-Crafts alkylation. masterorganicchemistry.comadichemistry.com In this reaction, a Lewis acid is used to generate a carbocation from an alkyl halide, which then acts as an electrophile in an electrophilic aromatic substitution reaction.

The catalytic cycle for Friedel-Crafts alkylation using SbF₅ can be described as follows:

Carbocation Generation: SbF₅ abstracts a halide from an alkyl halide (R-X) to form a carbocation (R⁺) and the stable [SbF₅X]⁻ anion. Due to its high Lewis acidity, this process is efficient even with less reactive alkyl halides.

Electrophilic Attack: The aromatic ring (e.g., benzene) acts as a nucleophile, attacking the carbocation to form a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.

Deprotonation: A weak base, typically the [SbF₅X]⁻ anion, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the SbF₅ catalyst.

The extreme acidity of SbF₅-based systems allows them to activate even very weak electrophiles. Furthermore, superacids like HF/SbF₅ can protonate alkanes, including methane, to generate carbocations (e.g., the methanonium ion, CH₅⁺), which can then initiate oligomerization and polymerization reactions, representing a direct pathway to C-C bond formation from methane. acs.org

The high electrophilicity of the antimony center in SbF₅ makes it an excellent candidate for the activation of small molecules containing Lewis basic sites.

Isocyanates (R-N=C=O): These substrates possess lone pairs on both the oxygen and nitrogen atoms. A strong Lewis acid like SbF₅ can coordinate to one of these sites, typically the more basic oxygen atom. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. This activation strategy can be used to promote reactions such as cycloadditions or polymerizations of isocyanates.

Carbon Dioxide (O=C=O): While CO₂ is a relatively weak Lewis base, its oxygen atoms can interact with exceptionally strong Lewis acids. SbF₅ can coordinate to a CO₂ oxygen, which bends the molecule and polarizes the C=O bond. This activation increases the electrophilicity of the carbon atom, facilitating reactions such as carboxylations of organic substrates or the copolymerization of CO₂ with epoxides. In the context of methane chemistry, the co-activation of methane and carbon dioxide is a significant research goal, and Lewis acidic centers play a crucial role in polarizing the CO₂ molecule for subsequent reaction. jh.edu

Methane (CH₄): The most profound example of small molecule activation by this system is the activation of methane itself. In superacid media containing SbF₅, methane is protonated to form the pentacoordinate carbocation CH₅⁺. acs.org This highly reactive species can then eliminate H₂ to form the methyl cation (CH₃⁺), a powerful electrophile that can participate in a wide range of subsequent reactions, including C-C bond formation. acs.orgchegg.com

While not a direct redox agent in many catalytic cycles, the Lewis acidity of SbF₅ is instrumental in facilitating reactions that involve redox transformations.

Ritter-like Reactions: The Ritter reaction involves the addition of a nitrile to a carbocation, followed by hydrolysis to yield an amide. The key step is the generation of the carbocationic intermediate. The exceptional ability of SbF₅ to generate carbocations from a wide range of precursors (alcohols, alkenes, alkyl halides) makes it a highly effective promoter for Ritter-like reactions. osti.gov By stabilizing the counter-anion ([SbF₅X]⁻), it allows the carbocation to react readily with the weakly nucleophilic nitrile.

Transfer Hydrogenation: In catalytic transfer hydrogenation, hydrogen is transferred from a donor molecule (e.g., an alcohol or formic acid) to an unsaturated substrate (e.g., a ketone or imine). nih.govnih.gov While often catalyzed by transition metals, Lewis acids can play a crucial co-catalytic role. SbF₅ can activate the substrate towards hydride reception by coordinating to a heteroatom (like the oxygen of a ketone), thereby increasing the electrophilicity of the carbonyl carbon. This polarization facilitates the transfer of a hydride from the hydrogen donor, effecting the reduction.

Facilitation of Hydrodefluorination Processes

Hydrodefluorination (HDF) is a critical process for the synthesis of partially fluorinated compounds and the degradation of per- and polyfluoroalkyl substances (PFAS). The high strength of the carbon-fluorine bond presents a significant challenge. Highly Lewis acidic species, such as antimony(V) derivatives, are known to facilitate the cleavage of C-F bonds. In theory, a compound like pentafluorostiborane could act as a potent Lewis acid, interacting with the fluorine atom of a substrate and weakening the C-F bond, thereby lowering the activation energy for subsequent hydride attack and hydrodefluorination.

The catalytic cycle would likely involve the coordination of the fluorinated substrate to the antimony center, followed by hydride transfer from a silicon-based or other hydride donor. The resulting fluorinated antimony species would then need to be regenerated for the cycle to continue. The specific reactivity and efficiency would be highly dependent on the stability of the "Methane; pentafluorostiborane" complex and its interaction with the chosen hydride source. While transition-metal-based catalysts have been developed for HDF reactions, the potential of strong main-group Lewis acids remains an area of active investigation. scispace.com

Intermolecular Interactions and Cooperative Catalysis

Pnictogen Bonding Effects on Structure and Reactivity

Pnictogen bonding is a non-covalent interaction involving the electrophilic region on a pnictogen atom (such as antimony) and a nucleophilic species. In the case of "this compound," the highly electron-withdrawing fluorine atoms would render the antimony center exceptionally electrophilic, making it a strong pnictogen bond donor.

These interactions could play a crucial role in the pre-organization of substrates in a catalytic process, influencing the stereoselectivity and rate of a reaction. The formation of a pnictogen bond between the antimony center and a Lewis basic site on a substrate could orient the molecule for a subsequent chemical transformation. The strength and directionality of these bonds would be key factors in designing catalytic systems based on this compound.

Exploration of Bifunctional Antimony Lewis Acid Systems

Bifunctional catalysts, which possess both a Lewis acidic and a Lewis basic site, can enable cooperative activation of substrates, leading to enhanced reactivity and selectivity. While "this compound" itself is a monofunctional Lewis acid, it could be incorporated into a larger molecular framework to create a bifunctional system.

Future Directions and Emerging Research Frontiers for Methane; Pentafluorostiborane

The exploration of hypervalent antimony compounds, particularly fluorinated derivatives like methane (B114726); pentafluorostiborane, stands at a frontier of inorganic and organometallic chemistry. The potent Lewis acidity and unique reactivity of the antimony(V) center, enhanced by fluorine substituents, open avenues for novel catalytic applications and fundamental chemical studies. Future research is poised to build upon the foundational knowledge of stiborane (B1235608) chemistry, pushing the boundaries of synthesis, catalysis, and sustainable chemical processes through a combination of innovative experimental design and powerful computational tools.

Q & A

Q. What are the standard synthesis protocols for pentafluorostiborane (SbF₅) complexes, and what safety precautions are critical during preparation?

Pentafluorostiborane is typically synthesized by reacting fluorosulfuric acid (FSO₃H) with antimony pentafluoride (SbF₅) under anhydrous conditions, forming the superacid FSO₃H·SbF₅ (Magic Acid) . Key precautions include:

Q. How can methane storage efficiency in porous materials like MOFs be experimentally quantified?

Methane adsorption in metal-organic frameworks (MOFs) is measured via:

- Volumetric/Gravimetric Analysis : Use high-pressure gas sorption systems (e.g., 0–100 bar) to determine uptake at varying temperatures.

- Isosteric Heat Calculations : Derive from adsorption isotherms using the Clausius-Clapeyron equation.

- Structural Validation : Pair with powder XRD to correlate pore functionality with storage capacity .

Q. What spectroscopic methods are optimal for characterizing methane-pentafluorostiborane interactions?

- NMR Spectroscopy : ¹⁹F NMR tracks fluorine environment changes in SbF₅ upon methane coordination.

- IR/Raman Spectroscopy : Identify vibrational modes (e.g., C–H stretching in methane at ~3017 cm⁻¹) perturbed by acid-base interactions.

- X-ray Diffraction : Resolve structural changes in crystalline SbF₅ complexes (limited due to volatility) .

Advanced Research Questions

Q. How do contradictions in methane hydrate composition data (e.g., hydrocarbon variability) arise, and what analytical strategies resolve them?

Temporal and spatial heterogeneity in hydrate samples can lead to conflicting hydrocarbon ratios. Mitigation approaches include:

- In Situ Sampling : Use OsmoSamplers to collect pore fluids without disturbing hydrate stability .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify trace hydrocarbons (ethane, propane) with <1 ppm detection limits.

- Multivariate Analysis : Apply principal component analysis (PCA) to distinguish biological vs. thermogenic methane sources .

Q. What experimental designs minimize artifacts in plasma-driven methane hydrate decomposition studies?

Artifacts from non-uniform energy transfer in plasma systems are addressed by:

- Controlled Irradiation : Use argon plasma jets with calibrated power (e.g., 10–50 W) and pulse durations.

- In Situ Monitoring : Employ Raman spectroscopy to track hydrate phase transitions during irradiation.

- Control Experiments : Compare plasma effects with thermal decomposition (e.g., using resistive heating) .

Q. How can computational modeling guide the design of pentafluorostiborane-based catalysts for methane activation?

- DFT Calculations : Simulate methane C–H bond cleavage energetics on SbF₅ clusters (e.g., activation barriers, transition states).

- Solvent Effects : Use COSMO-RS models to predict solvation impacts on SbF₅ reactivity in ionic liquids.

- Reaction Dynamics : Apply ab initio molecular dynamics (AIMD) to trace proton transfer pathways in superacidic environments .

Data Interpretation and Methodological Challenges

Q. What statistical frameworks validate reproducibility in methane storage experiments with MOFs?

- Bland-Altman Analysis : Assess agreement between replicate adsorption isotherms.

- Error Propagation Models : Quantify uncertainties from temperature/pressure sensors (±0.1°C, ±0.01 bar).

- Open Data Repositories : Share raw isotherm data via platforms like NIST Adsorption Database for cross-validation .

Q. Why do discrepancies occur in reported SbF₅ acidity scales, and how are they harmonized?

Discrepancies stem from solvent choice (e.g., HF vs. SO₂) and reference bases. Standardization strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.